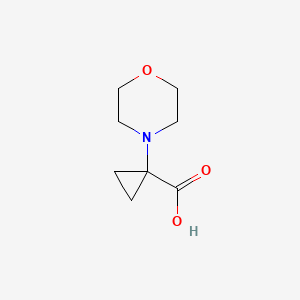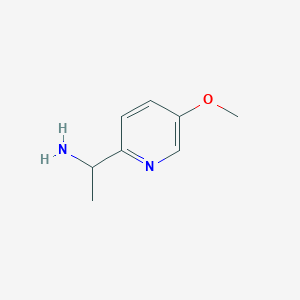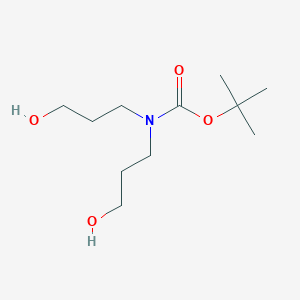
1-Morpholinocyclopropanecarboxylic acid
Vue d'ensemble
Description
1-Morpholinocyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of cyclopropanecarboxylic acid, which is a non-protein amino acid .
Synthesis Analysis
The synthesis of 1-Morpholinocyclopropanecarboxylic acid involves a reaction with benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at temperatures between 20 - 60℃ . The reaction involves the use of methyl 3-amino-4-chlorobenzoate and l-(morpholin-4-yl)cyclopropanecarboxylic acid hydrochloride .Molecular Structure Analysis
The molecular structure of 1-Morpholinocyclopropanecarboxylic acid can be analyzed using various techniques such as high-performance liquid chromatography, mass spectrometry, and capillary electrophoresis . Molecular modeling can also be used to obtain the spatial structural model of the compound .Chemical Reactions Analysis
The chemical reactions involving 1-Morpholinocyclopropanecarboxylic acid can be analyzed based on the principles of volumetric chemical analysis, including acid/base equilibria and titrations . The compound can participate in reactions such as the formation of hydrogen ions when dissolved in water, acting as an Arrhenius acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Morpholinocyclopropanecarboxylic acid include its density, color, hardness, melting and boiling points, and electrical conductivity . These properties can be observed without changing the physical state of the matter .Safety and Hazards
The safety data sheet for cyclopropanecarboxylic acid, a related compound, indicates that it is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and following safety protocols .
Orientations Futures
While specific future directions for 1-Morpholinocyclopropanecarboxylic acid are not mentioned in the search results, research on its derivative, 1-Aminocyclopropane-1-carboxylic acid (ACC), suggests that ACC may play a role as a signaling molecule in plants . This opens up new avenues for research and potential applications in agronomy .
Mécanisme D'action
Target of Action
Morpholino oligos, a structural type related to this compound, have been reported to interact with specific genetic sequences, providing high and predictable activity in cells .
Mode of Action
Morpholino oligos, which share structural similarities with this compound, are known to bind to their target sequences, thereby blocking the translation of selected messenger rnas .
Biochemical Pathways
1-aminocyclopropane-1-carboxylic acid (acc), a structurally similar compound, is known to play a role in the biosynthesis of ethylene, a plant hormone . ACC is converted to ethylene, influencing many aspects of plant growth and development .
Pharmacokinetics
Generally, pharmacokinetics describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time .
Result of Action
Morpholino oligos, which share structural similarities with this compound, are known to have high and predictable activity in cells .
Action Environment
Acc, a structurally similar compound, is known to be metabolized by bacteria using acc-deaminase, favoring plant growth and lowering stress susceptibility .
Propriétés
IUPAC Name |
1-morpholin-4-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8(1-2-8)9-3-5-12-6-4-9/h1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOZCQILIXHVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholinocyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B3226631.png)








![10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12,12-dimethyl-10,12-dihydro-10-azaindeno[2,1-b]fluorene](/img/structure/B3226707.png)
![1-Azetidinecarboxylic acid, 3-[(3R)-3-hydroxy-1-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3226717.png)


